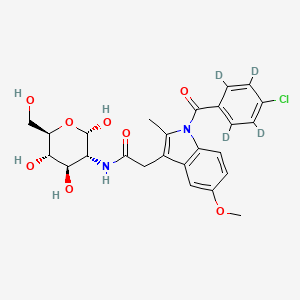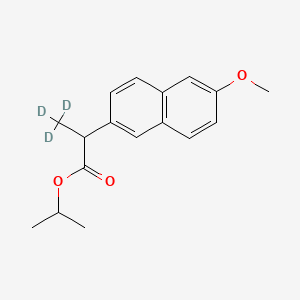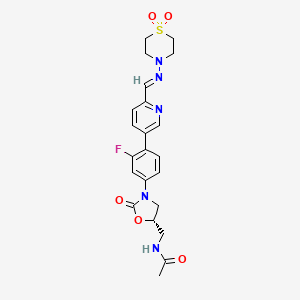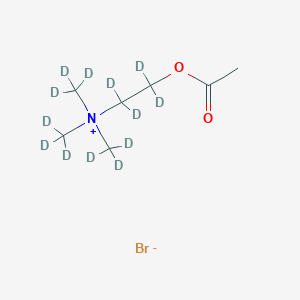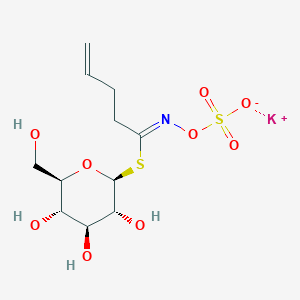
Gluconapin (potassium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gluconapin (potassium) is a potassium salt of gluconapin, a glucosinolate compound found predominantly in plants of the Brassicaceae family, such as broccoli, cabbage, and mustard. Glucosinolates are sulfur-rich secondary metabolites known for their role in plant defense mechanisms and potential health benefits, including anti-carcinogenic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gluconapin (potassium) can be synthesized through the extraction of glucosinolates from Brassicaceae plants followed by purification and conversion to the potassium salt form. The extraction process typically involves the use of solvents such as methanol or ethanol, followed by purification using techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of gluconapin (potassium) involves large-scale extraction from plant materials, followed by purification and crystallization. The process may include steps such as solvent extraction, filtration, and drying to obtain the pure compound. The use of advanced chromatographic techniques ensures high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Gluconapin (potassium) undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by the enzyme myrosinase, leading to the formation of isothiocyanates, nitriles, or thiocyanates.
Oxidation and Reduction: Involves the transformation of the sulfur-containing group, affecting the compound’s reactivity and stability.
Common Reagents and Conditions
Hydrolysis: Myrosinase enzyme, water, and mild acidic or neutral conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Isothiocyanates: Known for their bioactive properties, including anti-carcinogenic effects.
Nitriles and Thiocyanates: Formed under specific hydrolysis conditions and have varying biological activities.
Wissenschaftliche Forschungsanwendungen
Gluconapin (potassium) has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of gluconapin (potassium) involves its hydrolysis by the enzyme myrosinase, leading to the formation of bioactive isothiocyanates. These isothiocyanates interact with various molecular targets and pathways, including:
Induction of Phase II Detoxification Enzymes: Enhances the body’s ability to detoxify carcinogens.
Inhibition of Phase I Enzymes: Reduces the activation of pro-carcinogens.
Modulation of Apoptosis and Cell Cycle: Promotes the elimination of damaged or cancerous cells.
Vergleich Mit ähnlichen Verbindungen
Gluconapin (potassium) can be compared with other glucosinolates such as:
Glucoraphanin: Found in broccoli, known for its potent anti-carcinogenic properties.
Sinigrin: Present in mustard seeds, has strong antimicrobial effects.
Glucoiberin: Found in various Brassica vegetables, known for its health benefits .
Gluconapin (potassium) is unique due to its specific side chain structure, which influences its reactivity and biological activity. Its presence in certain Brassica species and its specific health-promoting effects make it a compound of significant interest in both scientific research and industrial applications .
Eigenschaften
Molekularformel |
C11H18KNO9S2 |
|---|---|
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
potassium;[(Z)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate |
InChI |
InChI=1S/C11H19NO9S2.K/c1-2-3-4-7(12-21-23(17,18)19)22-11-10(16)9(15)8(14)6(5-13)20-11;/h2,6,8-11,13-16H,1,3-5H2,(H,17,18,19);/q;+1/p-1/b12-7-;/t6-,8-,9+,10-,11+;/m1./s1 |
InChI-Schlüssel |
SJOUSOAVTHUYIQ-MMKZBNFLSA-M |
Isomerische SMILES |
C=CCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
Kanonische SMILES |
C=CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


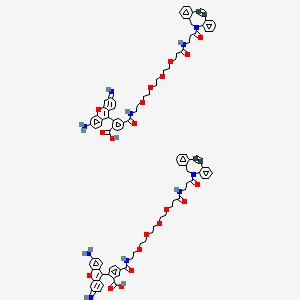

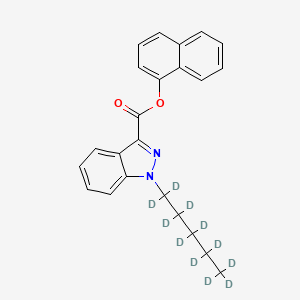
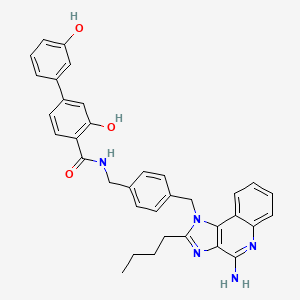
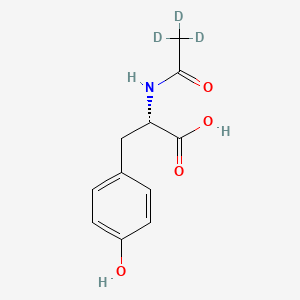
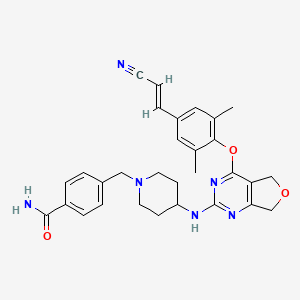
![N'-[(3-bromophenyl)methyl]-N'-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide](/img/structure/B12416447.png)
